3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride
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Overview
Description
3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The thiazole ring is planar, and its aromaticity allows for various reactions such as donor–acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
They can activate or stop these pathways, leading to different physiological responses .
Pharmacokinetics
Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves the reaction of the thiazole derivative with aniline to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its thiazole moiety.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol
- 2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acid
- 4-(4-Chlorophenyl)-1,3-thiazole-2-amine
Uniqueness
3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chlorophenyl and aniline moieties enhances its reactivity and potential for diverse applications compared to other thiazole derivatives .
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S.ClH/c16-12-6-4-10(5-7-12)14-9-19-15(18-14)11-2-1-3-13(17)8-11;/h1-9H,17H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJMJQGVZPAWMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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